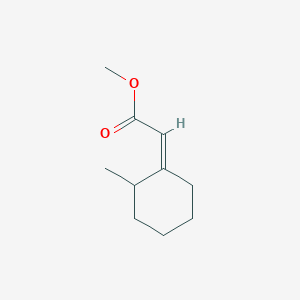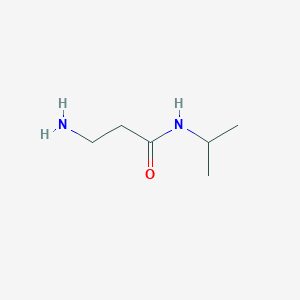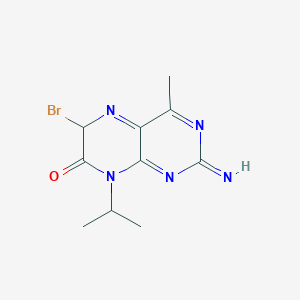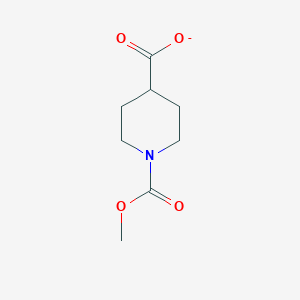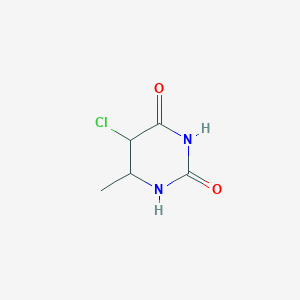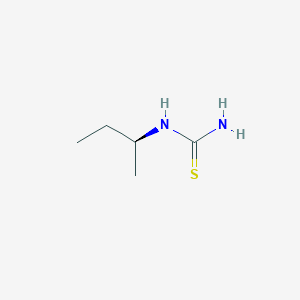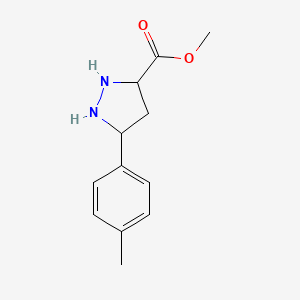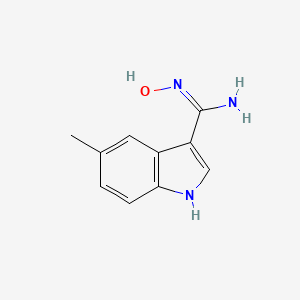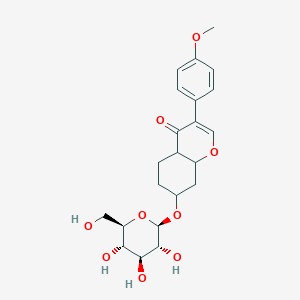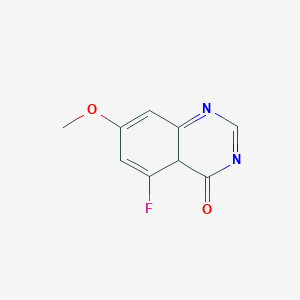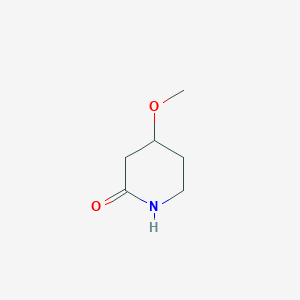
4-Phenylpyrazolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylpyrazolidin-3-amine is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by a pyrazolidine ring substituted with a phenyl group at the 4-position and an amine group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrazolidin-3-amine typically involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization. One common method is the condensation of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then reduced to this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic hydrogenation to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenylpyrazolidin-3-amine undergoes various chemical reactions, including:
Oxidation: Electrochemical oxidation of this compound can lead to the formation of 1-phenylpyrazolin-3-one.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to convert the compound into more reduced forms.
Substitution: The amine group at the 3-position can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Acetonitrile as a solvent with electrochemical methods.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: 1-Phenylpyrazolin-3-one.
Reduction: Reduced pyrazolidine derivatives.
Substitution: N-substituted pyrazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Phenylpyrazolidin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its potential therapeutic effects. The compound’s amine group can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
1-Phenylpyrazolidin-3-one: Similar structure but lacks the amine group at the 3-position.
4-Aminopyrazole: Contains a pyrazole ring with an amine group but lacks the phenyl substitution.
Pyrazolo[3,4-b]pyridines: A different class of heterocyclic compounds with similar biological activities.
Uniqueness: 4-Phenylpyrazolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and an amine group on the pyrazolidine ring makes it a versatile compound for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C9H13N3 |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
4-phenylpyrazolidin-3-amine |
InChI |
InChI=1S/C9H13N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2 |
InChI-Schlüssel |
BCADVJNXIICDPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(NN1)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


